Product packaging for N-(3-ethylphenyl)-3-oxobutanamide(Cat. No.:CAS No. 152456-66-1)

N-(3-ethylphenyl)-3-oxobutanamide

Cat. No.: B2524444
CAS No.: 152456-66-1
M. Wt: 205.257
InChI Key: SGFRWYKGJKSFAC-UHFFFAOYSA-N
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Description

Contextualization within N-Aryl-3-oxobutanamide Chemistry

N-(3-ethylphenyl)-3-oxobutanamide is a member of the larger class of compounds known as N-aryl-3-oxobutanamides, often referred to as acetoacetanilides. These compounds are characterized by a butanamide backbone with an aryl group attached to the nitrogen atom and a ketone group at the beta-position (C3) of the butanamide chain.

The chemical behavior of N-aryl-3-oxobutanamides is largely dictated by the presence of the active methylene (B1212753) group (the CH2 group situated between the two carbonyl groups) and the amide functionality. This makes them versatile precursors in a variety of chemical transformations. For instance, they are key reactants in multicomponent reactions, which are efficient processes where multiple reactants combine in a single step to form a complex product. nih.gov The nature of the substituent on the aryl ring can significantly influence the outcome of these reactions. nih.gov

Significance in Contemporary Organic and Medicinal Chemistry Research

The N-aryl-3-oxobutanamide scaffold is of considerable interest in modern organic synthesis and medicinal chemistry. These compounds serve as important building blocks for the synthesis of a wide array of heterocyclic compounds, which are core structures in many pharmaceuticals. nih.gov The reactivity of the dicarbonyl moiety allows for the construction of various cyclic systems.

While specific research on the biological activities of this compound is not extensively documented in publicly available literature, the broader class of N-aryl-3-oxobutanamides and related butanamide derivatives have been explored for various potential therapeutic applications. Butanamide derivatives, in general, have been investigated for their potential anticonvulsant and histone deacetylase inhibitory activities. wikipedia.org Furthermore, the synthesis of various butanamide derivatives is a subject of ongoing research, with some demonstrating promise as dual inhibitors of cyclooxygenase and lipoxygenase pathways, which are important targets for anti-inflammatory drugs. nih.gov

The structural motif of N-aryl amides is prevalent in many biologically active molecules. The amide bond is a fundamental component of peptides and proteins, and its synthetic analogues are of great interest in the development of new therapeutic agents.

Historical Overview of Related Butanamide Compounds in Academic Inquiry

The study of butanamide and its derivatives has a long history in organic chemistry. Simple amides like butyramide, the amide of butyric acid, have been known for over a century. wikipedia.org Early research focused on their fundamental properties and reactions.

The synthesis of acetoacetanilide (B1666496), the parent compound of the N-aryl-3-oxobutanamide class, was first reported in the late 19th century. These compounds initially gained prominence as key intermediates in the synthesis of azo dyes. Over the years, the scope of their applications has expanded significantly, with their utility in the synthesis of pharmaceuticals and other fine chemicals becoming increasingly important. The development of new synthetic methods and the exploration of the reactivity of butanamide derivatives continue to be active areas of academic and industrial research. patsnap.comgoogle.comgoogle.com

Detailed Research Findings

While specific experimental data for this compound is sparse in the literature, the following tables provide representative data for closely related N-aryl-3-oxobutanamides to offer a comparative context.

Table 1: Physicochemical Properties of Representative N-Aryl-3-oxobutanamides

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical State
N-phenyl-3-oxobutanamide (Acetoacetanilide)C₁₀H₁₁NO₂177.19White crystalline solid
N-(4-ethoxyphenyl)-3-oxobutanamideC₁₂H₁₅NO₃221.25Colorless laths
N-ethyl-3-oxobutanamideC₆H₁₁NO₂129.16Solid

Data compiled from publicly available chemical databases.

Table 2: Synthesis Methods for N-Aryl-3-oxobutanamides

Reaction TypeReactantsConditionsGeneral Outcome
Acylation3-Ethylaniline (B1664132) and Diketene (B1670635)Organic solvent, heatFormation of this compound
Amidation3-Ethylaniline and Ethyl acetoacetateRefluxFormation of this compound with ethanol (B145695) as a byproduct
Multicomponent ReactionN-aryl-3-oxobutanamide, aldehyde, amineVarious catalysts and conditionsFormation of complex heterocyclic structures nih.gov
Oxidation3-oxo-N-phenylbutanamide, (diacetoxyiodo)benzene (B116549) (DIB)Dioxane, Lewis acidCleavage of a carbon-carbon bond to form 2,2-dihalo-N-phenylacetamides beilstein-journals.org

This table represents general synthetic strategies for this class of compounds.

Table 3: Spectroscopic Data for a Representative N-Aryl-3-oxobutanamide (N-(4-ethoxyphenyl)-3-oxobutanamide)

Spectroscopic TechniqueKey Observances
¹H NMR Signals corresponding to the ethoxy group protons, aromatic protons, methylene protons, and methyl protons.
¹³C NMR Resonances for the carbonyl carbons, aromatic carbons, and aliphatic carbons.
IR Spectroscopy Characteristic absorption bands for N-H stretching, C=O stretching (amide and ketone), and aromatic C-H stretching.
Mass Spectrometry Molecular ion peak corresponding to the compound's molecular weight.

Data is based on the published crystal structure and would be analogous for this compound with expected shifts due to the different substitution pattern on the aryl ring. nih.goviucr.orgiucr.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO2 B2524444 N-(3-ethylphenyl)-3-oxobutanamide CAS No. 152456-66-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-ethylphenyl)-3-oxobutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-3-10-5-4-6-11(8-10)13-12(15)7-9(2)14/h4-6,8H,3,7H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGFRWYKGJKSFAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for N 3 Ethylphenyl 3 Oxobutanamide

Utilization of 2,2,6-Trimethyl-4H-1,3-dioxin-4-one (TMD) in Aqueous Media

A significant development in the green synthesis of N-aryl-3-oxobutanamides is the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD), also known as the diketene-acetone adduct, as an acetoacetylating agent. researchgate.netsigmaaldrich.com TMD is a stable, liquid alternative to diketene (B1670635) and can be used for the efficient acetoacetylation of amines. researchgate.netresearchgate.net

Notably, this reaction can be performed in an aqueous medium, which is a significant advantage from an environmental perspective. The use of water as a solvent avoids the need for volatile and often toxic organic solvents. These reactions can be carried out using both conventional heating and microwave irradiation, with the latter often leading to faster reaction times and improved yields. researchgate.net The reaction of TMD with amines in an aqueous medium to produce N-aryl-acetoacetamides has been shown to proceed in good to excellent yields. researchgate.net

Environmentally Benign Reaction Conditions

The pursuit of environmentally benign reaction conditions extends beyond the use of aqueous media. Research has focused on developing solvent-free and catalyst-free methods. For example, some syntheses can be performed under solvent-free conditions, which completely eliminates the use of solvents and simplifies product isolation. rsc.org

Data Tables

Table 1: Reactants for the Synthesis of N-(3-ethylphenyl)-3-oxobutanamide

Reactant NameChemical FormulaRole in Synthesis
3-Ethylaniline (B1664132)C8H11NStarting material (aniline component)
Ethyl AcetoacetateC6H10O3Starting material (acetoacetate component)
DiketeneC4H4O2Acetoacetylating agent
2,2,6-Trimethyl-4H-1,3-dioxin-4-one (TMD)C7H10O3Stable precursor for acetoacetylation

Table 2: Properties of Key Compounds

Compound NameMolecular FormulaMolar Mass ( g/mol )Appearance
3-EthylanilineC8H11N121.18Colorless to slightly yellow liquid.
Ethyl AcetoacetateC6H10O3130.14Not specified
This compoundC12H15NO2205.25Not specified
2,2,6-Trimethyl-4H-1,3-dioxin-4-one (TMD)C7H10O3142.15Clear dark brown liquid. nih.gov

Advanced Synthetic Techniques

Modern synthetic chemistry continually seeks methods that offer improvements in reaction time, yield, safety, and scalability. For the synthesis of this compound, advanced techniques such as microwave-assisted synthesis and continuous flow systems represent the cutting edge, providing significant advantages over traditional batch processing.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. ajrconline.orgresearchgate.net This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently, often leading to dramatic reductions in reaction times, from hours to mere minutes, and frequently improving product yields. ajrconline.orgnih.gov The heating mechanism involves the direct coupling of microwave energy with the polar molecules in the reaction mixture, resulting in rapid and uniform heating that can minimize the formation of side products. ajrconline.org

In the context of synthesizing N-aryl-acetoacetamides, such as this compound, microwave irradiation can be applied to the condensation reaction between 3-ethylaniline and a beta-keto ester like ethyl acetoacetate. While conventional heating methods might require several hours of reflux, microwave-assisted procedures can often achieve completion in minutes. ajrconline.org For instance, studies on similar amide syntheses have shown that reactions which take hours under conventional reflux conditions can be completed in as little as 10-40 minutes with microwave heating, with yields often increasing from a modest 34% to an improved 72%. nih.gov The process is often conducted under solvent-free conditions, which aligns with the principles of green chemistry by reducing waste. researchgate.netresearchgate.net

The general advantages of microwave-assisted synthesis over conventional heating are summarized below:

FeatureConventional HeatingMicrowave-Assisted Synthesis
Heating Mechanism Conduction and convection; slow and unevenDirect dielectric heating; rapid and uniform ajrconline.org
Reaction Time Hours to daysSeconds to minutes nih.govnih.gov
Product Yield Often lower due to side-product formationGenerally higher and with better purity ajrconline.orgnih.gov
Energy Efficiency LowerHigher
Reaction Conditions Often requires solventsCan be performed under solvent-free conditions researchgate.netmdpi.com

While specific documented examples for the microwave synthesis of this compound are not prevalent in literature, the well-established success of this technique for a wide range of amide and acetoacetamide (B46550) syntheses provides a strong basis for its application. researchgate.netbeilstein-journals.org

Continuous Flow Reactor Systems for Scalable Production

For the large-scale and industrial production of chemicals, continuous flow reactor systems offer substantial benefits in terms of safety, efficiency, and scalability over traditional batch reactors. nih.goveuropa.eu In a flow system, reagents are continuously pumped through a network of tubes or microreactors where they mix and react. europa.eu This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to highly consistent product quality. researchgate.net

The synthesis of this compound can be adapted to a continuous flow process. A solution of 3-ethylaniline and diketene (or an acetoacetylating agent) would be separately pumped and combined in a T-mixer before entering a heated reactor coil or a packed-bed reactor. The superior heat transfer characteristics of flow reactors are particularly advantageous for managing the exothermic nature of the acetoacetylation reaction, preventing the formation of hot spots and reducing the risk of runaway reactions. europa.eu This enhanced safety profile is a key driver for adopting flow chemistry in industrial settings. nih.gov

A recent study detailed the continuous flow synthesis of a structurally similar compound, 4-methyl-3-oxo-n-phenyl-pentanamide, demonstrating a reduction in reaction time by a factor of 12 compared to batch methods. researchgate.net Such systems enable scalable production, where increasing output is a matter of running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), rather than using larger, potentially more hazardous, batch vessels. rsc.org

Key Advantages of Continuous Flow Synthesis:

ParameterBatch ReactorContinuous Flow Reactor
Scalability Difficult; requires re-optimizationStraightforward; longer run times or parallel reactors rsc.orgresearchgate.net
Safety Higher risk with large volumes of hazardous materialsInherently safer due to small reaction volumes at any given time europa.eu
Heat Transfer Inefficient; potential for hot spotsHighly efficient; precise temperature control europa.eu
Process Control Limited control over mixing and residence timePrecise control over stoichiometry, mixing, and time researchgate.net
Product Consistency Potential for batch-to-batch variabilityHigh consistency and reproducibility thieme-connect.de

The adoption of continuous flow technology for the production of this compound could lead to a more efficient, safer, and economically viable manufacturing process. nih.govchemrxiv.org

Derivatization Strategies Post-Synthesis

Once this compound is synthesized, it can serve as a versatile scaffold for the creation of a diverse library of derivatives. Modifications can be targeted at three key regions of the molecule: the aromatic ring, the amide nitrogen, and the keto group.

Functionalization of the Aromatic Ring

The ethylphenyl ring of the molecule is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. researchgate.net The directing effects of the two existing substituents—the ethyl group and the amide moiety—will govern the position of new substituents. Both the alkyl group (-CH₂CH₃) and the amide group (-NHC(O)CH₂C(O)CH₃) are ortho-, para-directing activators. The steric hindrance from the ethyl group and the amide side chain will influence the regioselectivity of the substitution.

Common functionalization reactions include:

Nitration: Introducing a nitro group (-NO₂) onto the ring, typically using a mixture of nitric acid and sulfuric acid.

Halogenation: Introducing a halogen (e.g., -Br, -Cl) using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Friedel-Crafts Acylation/Alkylation: Introducing an acyl or alkyl group, although the presence of the deactivating carbonyl in the parent molecule can make these reactions challenging.

Sulfonation: Introducing a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

These reactions open pathways to a wide array of new analogs with potentially altered chemical and physical properties. rsc.org

Modifications at the Amide Nitrogen

The hydrogen atom on the amide nitrogen is acidic and can be removed by a suitable base, allowing for N-alkylation or N-arylation. google.com This reaction typically involves treating the parent amide with a base like sodium hydride (NaH) to form the corresponding anion, which then acts as a nucleophile to attack an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). rsc.org

This strategy allows for the introduction of a variety of substituents directly onto the nitrogen atom, which can significantly alter the molecule's steric and electronic properties. A patent for related polyhalogenated acyl anilides notes that N-alkylation can proceed smoothly in an alkaline aqueous or organic solution. google.com

Example Reaction: N-Methylation this compound + Base (e.g., NaH) → Intermediate Anion Intermediate Anion + CH₃I → N-(3-ethylphenyl)-N-methyl-3-oxobutanamide

Transformations of the Keto Group

The β-keto group is a highly reactive site for numerous chemical transformations. ncert.nic.in

Reduction: The ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄), yielding N-(3-ethylphenyl)-3-hydroxybutanamide.

Condensation Reactions: The active methylene (B1212753) group adjacent to the two carbonyls is acidic and can participate in Knoevenagel or aldol-type condensation reactions. ncert.nic.inlibretexts.org For example, it can be condensed with aldehydes or ketones to form α,β-unsaturated derivatives.

Formation of Heterocycles: The 1,3-dicarbonyl moiety is a classic precursor for the synthesis of various five- and six-membered heterocyclic rings, such as pyrazoles (by reaction with hydrazine (B178648) derivatives), isoxazoles (by reaction with hydroxylamine), and pyrimidines (by reaction with urea (B33335) or thiourea).

Reductive Amination: The keto group can be converted into an amine via reductive amination, which involves the formation of an imine intermediate followed by reduction.

Hydrolysis and Decarboxylation: Under certain acidic or basic conditions, β-keto amides can undergo hydrolysis, though they are generally more stable than their corresponding esters. aklectures.com

These transformations highlight the utility of this compound as an intermediate for generating a broad spectrum of more complex molecules. nih.gov

Chemical Reactivity and Transformation Pathways of N 3 Ethylphenyl 3 Oxobutanamide

Fundamental Reaction Mechanisms

The fundamental reaction mechanisms of N-(3-ethylphenyl)-3-oxobutanamide are characterized by condensation and acylation reactions, which are key to its utility in synthetic chemistry.

Condensation Reactions with Carbonyl Compounds and Amines

N-aryl-3-oxobutanamides, such as this compound, readily undergo condensation reactions with various carbonyl compounds and amines. These reactions are typically acid-catalyzed and involve the nucleophilic attack of the active methylene (B1212753) group of the butanamide on the electrophilic carbonyl carbon. vanderbilt.edulibretexts.org The subsequent elimination of a water molecule leads to the formation of a new carbon-carbon or carbon-nitrogen double bond. libretexts.orgyoutube.com

For instance, the reaction with aldehydes or ketones can yield α,β-unsaturated carbonyl compounds. vanderbilt.edu Similarly, condensation with amines or amine derivatives, such as hydroxylamine (B1172632) or hydrazines, results in the formation of imines, oximes, or hydrazones, respectively. youtube.comlibretexts.org The pH of the reaction medium is a critical factor, with a weakly acidic environment (around pH 5) generally favoring the formation of imine products. libretexts.orglibretexts.org This is because sufficient acid is required to protonate the hydroxyl group of the intermediate carbinolamine, facilitating its departure as water, while avoiding excessive protonation of the amine nucleophile, which would render it unreactive. libretexts.orglibretexts.org

These condensation reactions are fundamental to the construction of more complex molecules and serve as a gateway to various heterocyclic systems. researchcommons.orgresearchgate.net

Acylation Processes

The active methylene group in this compound is susceptible to acylation reactions. In the presence of a suitable base, the methylene protons can be abstracted to form a nucleophilic enolate, which can then react with an acylating agent, such as an acyl chloride or anhydride. This process introduces an additional acyl group onto the carbon atom situated between the two carbonyl groups.

For example, treatment of 4-((4-substitutedphenyl)-diazenyl)-3,5-dimethyl-1H-pyrazole with acetyl chloride in pyridine (B92270) leads to the formation of the corresponding 1-ethanone derivative, demonstrating a typical acylation process on a related heterocyclic system. jocpr.com Similarly, N-acylation reactions can be carried out between aminopyrimidine derivatives and various carboxylic acids using coupling agents like BOP or EDCI·HCl, showcasing another facet of acylation in heterocyclic synthesis. nih.gov These reactions highlight the versatility of acylation in modifying the structure and properties of molecules derived from β-dicarbonyl precursors.

Cyclization Reactions for Heterocyclic Scaffolds

The structural features of this compound make it an excellent precursor for the synthesis of a wide array of heterocyclic compounds. Through various cyclization strategies, the open-chain structure can be transformed into stable ring systems containing nitrogen and other heteroatoms.

Formation of Nitrogen-Containing Heterocycles (e.g., Pyridines, Pyrimidines, Pyrazoles)

The reactivity of N-aryl-3-oxobutanamides allows for their use in the synthesis of various nitrogen-containing heterocycles.

Pyridines: Condensation of N-aryl-3-oxobutanamides with compounds containing active methylene groups, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a base like piperidine, can lead to the formation of substituted pyridinone derivatives. researchgate.netsciencepublishinggroup.com For instance, the reaction of an N-2-pyridyl-3-oxobutanamide with arylidenemalononitriles can yield dihydropyridine (B1217469) derivatives through a Michael addition followed by cyclization and tautomerization. researchcommons.org Multicomponent reactions involving an N-aryl-3-oxobutanamide, an aldehyde, and a source of ammonia (B1221849) can also provide a direct route to substituted pyridines. nih.gov

Pyrimidines: Pyrimidine (B1678525) derivatives can be synthesized from N-aryl-3-oxobutanamides through condensation reactions with suitable reagents. For example, the reaction with amidines or guanidines can lead to the formation of the pyrimidine ring. nih.gov Another approach involves the reaction with benzoyl isothiocyanates, which, after initial reaction and subsequent cyclization, can yield pyridopyrimidine-2-thione derivatives. researchcommons.org

Pyrazoles: Pyrazoles are commonly synthesized by the reaction of a 1,3-dicarbonyl compound, such as this compound, with a hydrazine (B178648) derivative. jocpr.comyoutube.com The reaction proceeds through the formation of an initial imine, followed by cyclization and dehydration to form the aromatic pyrazole (B372694) ring. This is often referred to as the Knorr pyrazole synthesis. youtube.com The use of substituted hydrazines allows for the introduction of various groups onto the nitrogen atom of the pyrazole ring. researchgate.netnih.gov

Table 1: Synthesis of Nitrogen-Containing Heterocycles from N-Aryl-3-Oxobutanamide Analogs

Heterocycle Reactants Key Reagents/Conditions Reference
Pyridine N-2-pyridyl-3-oxobutanamide, Arylidenemalononitrile - researchcommons.org
Pyridine N-(4-hydroxyphenyl)-3-oxobutanamide, Malononitrile Ethanolic piperidine researchgate.net
Pyrimidinethione Pyridopyridone (from N-2-pyridyl-3-oxobutanamide), Benzoyl isothiocyanate Dioxane, conc. H₂SO₄ researchcommons.org
Pyrazole 3-(2-(4-substitutedphenyl)-hydrazono)-pentane-2,4-dione, Hydrazine hydrate - jocpr.com
Pyrazole 1-(4-hydroxyphenyl)ethanone, Phenylhydrazine Acetic acid, reflux nih.gov

Synthesis of Indolin-2-ones and Quinolones via Oxidative Cyclization

Manganese(III) acetate-mediated oxidative cyclization of N-aryl-3-oxobutanamides provides a facile route to 3-acetylindolin-2-ones. nii.ac.jp This reaction proceeds via a 5-exo-trig type cyclization. The resulting 3-acetylindolin-2-ones can be further transformed, for example, by deacetylation using neutral alumina. nii.ac.jp It has been noted that N-aryl-3-oxobutanamides are suitable candidates for this type of cyclization to synthesize nitrogen heterocycles like oxindoles (indolin-2-ones). nii.ac.jp

While the direct synthesis of quinolones from this compound is less commonly reported, related structures can be accessed through similar cyclization strategies. For instance, Mn(III)-based oxidative cyclization of 2-(2-arylamino-2-oxoethyl)malonates can lead to 3,4-dihydro-2(1H)-quinolinones, demonstrating the utility of this approach for constructing quinolone-type scaffolds. nii.ac.jp

Table 2: Oxidative Cyclization of N-Aryl-3-oxobutanamides

Starting Material Reagent Product Key Features Reference
N,2-disubstituted N-aryl-3-oxobutanamides Manganese(III) acetate (B1210297) 3-acetylindolin-2-ones 5-exo-trig cyclization, Good to excellent yields nii.ac.jp
2-(2-arylamino-2-oxoethyl)malonates Manganese(III) acetate 3,4-dihydro-2(1H)-quinolinones Formal 6-endo-trig cyclization nii.ac.jp

Other Cycloaddition Pathways

Beyond the more common condensation and cyclization reactions, this compound and its derivatives can potentially participate in other cycloaddition pathways. The β-dicarbonyl moiety can exist in equilibrium with its enol tautomer, which contains a carbon-carbon double bond that can act as a dipolarophile in [3+2] cycloaddition reactions. nih.gov

[3+2] cycloaddition reactions are powerful methods for constructing five-membered heterocyclic rings. mdpi.com In this context, the enol form of the butanamide could react with various three-atom components (dipoles) such as nitrones, azides, or nitrile oxides. uchicago.edu For example, the reaction of an enol with a nitrone would lead to the formation of an isoxazolidine (B1194047) ring. While specific examples involving this compound in such cycloadditions are not extensively documented, the underlying chemical principles suggest this as a plausible transformation pathway for generating novel heterocyclic structures. mdpi.comresearchgate.net

Redox Chemistry of the Oxobutanamide Moiety

The 3-oxobutanamide portion of the molecule contains a β-diketone-like functionality, which is a key center for redox reactions. nih.gov This part of the molecule can undergo both oxidation and reduction, leading to a variety of products.

Oxidation Reactions

The oxidation of N-aryl-3-oxobutanamides can lead to the formation of heterocyclic structures. For instance, the oxidation of 3-oxo-N-phenylbutanamides with manganese(III) acetate has been shown to yield dimeric 3,3'-biindoline-2,2'-dione derivatives. nii.ac.jp When N,2-disubstituted N-aryl-3-oxobutanamides are oxidized under similar conditions in acetic acid, 3-acetylindolin-2-ones are produced in good yields. nii.ac.jp The presence of substituents on the aromatic ring can influence the reaction time. Deactivating groups, such as halogens, tend to prolong the reaction, while activating groups can shorten it. nii.ac.jp

The β-diketone functionality is susceptible to electrophilic attack by oxidizing agents. nih.gov This reactivity is due to the existence of the enol tautomer, which makes the amide side chain prone to reactions with cellular oxidants like peroxynitrite and hypochlorite. nih.gov

Oxidizing Agent Substrate Product Yield
Manganese(III) acetate3-oxo-N-phenylbutanamidesDimeric 3,3'-biindoline-2,2'-dionesLow
Manganese(III) acetateN,2-disubstituted N-aryl-3-oxobutanamides3-acetylindolin-2-onesGood to Excellent

Reduction Reactions

The carbonyl groups within the oxobutanamide moiety can be targeted by reducing agents. The reduction of 3-acetylindolin-2-ones, which can be formed from the oxidation of N-aryl-3-oxobutanamides, can lead to the formation of substituted 1H-indoles. nii.ac.jp This transformation highlights the utility of the redox chemistry of the oxobutanamide group in accessing diverse heterocyclic scaffolds. The specific products of reduction will depend on the reducing agent used and the reaction conditions.

Electrophilic Aromatic Substitution on the Ethylphenyl Ring

The ethylphenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The ethyl group is an ortho-, para-directing activator, while the 3-oxobutanamide substituent is a meta-directing deactivator. The outcome of an EAS reaction will depend on the interplay of these directing effects and the nature of the electrophile.

In the context of related N-aryl-3-oxobutanamides, Mn(III)-mediated reactions have shown that carbon-carbon bond formation can occur at the aromatic ring. nii.ac.jp While this specific reaction involves an oxidative cyclization, it demonstrates the potential for electrophilic attack on the aryl ring. Generally, the presence of both activating and deactivating groups on the benzene (B151609) ring can lead to mixtures of regioisomers in EAS reactions. researchgate.net

Carbon-Carbon Bond Cleavage Reactions

Carbon-carbon bond cleavage is a less common but significant transformation in the metabolism and chemical reactivity of certain organic molecules. nih.gov In the context of drug metabolism, such reactions are often catalyzed by cytochrome P450 enzymes. nih.govresearchgate.net For this compound, the bond between the carbonyl carbon and the adjacent methylene carbon in the 3-oxobutanamide moiety could potentially be susceptible to cleavage under specific enzymatic or chemical conditions. This type of reaction can lead to the formation of smaller carboxylic acid and amide fragments. While direct evidence for C-C bond cleavage in this compound is not extensively documented in the provided search results, the general principles of drug metabolism suggest it as a possible transformation pathway. nih.govresearchgate.net

Azo Coupling and Hydrazone Formation

The active methylene group within the 3-oxobutanamide moiety of this compound is a key site for azo coupling reactions. This reaction involves an electrophilic aromatic substitution where a diazonium salt acts as the electrophile, attacking the nucleophilic carbon of the active methylene group. wikipedia.org This process leads to the formation of brightly colored azo compounds, which have applications as dyes. wikipedia.orgyoutube.com

The general mechanism involves the reaction of an aryldiazonium salt with the N-aryl-3-oxobutanamide in a suitable solvent, often in the presence of a base like sodium acetate. arkat-usa.orgresearchgate.net The resulting products are technically hydrazones, which are tautomers of the initially formed azo compounds. arkat-usa.orgresearchgate.net These hydrazones are often more stable. The synthesis of various hydrazones from the coupling of diazonium salts with N-(2,4-dimethylphenyl)-3-oxobutanamide has been reported, highlighting the general applicability of this reaction to N-aryl-3-oxobutanamides. arkat-usa.orgresearchgate.net

Reactant 1 (Diazonium Salt) Reactant 2 Product Type
Aryldiazonium ChlorideThis compoundAzo/Hydrazone Compound

Reactivity in Multi-Component Reactions

N-aryl-3-oxobutanamides are valuable substrates in multi-component reactions (MCRs) for the synthesis of complex heterocyclic systems. researchgate.net The presence of multiple reactive sites—the active methylene group, two carbonyl groups, and the NH group—allows for diverse transformations. researchgate.net For instance, N-(4-hydroxyphenyl)-3-oxobutanamide has been used as a precursor to synthesize various nitrogen-containing heterocycles like pyridines, pyrimidines, and pyrazoles. researchgate.net

The reactivity in MCRs can be tailored by the choice of reaction partners and catalysts. For example, palladium(II)/chiral phosphoric acid catalysis has been employed in a three-component reaction involving aryldiazoacetates, enamines, and imines to produce α-amino-δ-oxo pentanoic acid derivatives with high stereoselectivity. researchgate.net This type of reaction involves a unique sequence of bond cleavage, fragment modification, and reassembly. researchgate.net Radical-mediated MCRs also offer pathways to complex molecules, where heteroatom-centered radicals can add across unsaturated bonds. nih.gov

Advanced Spectroscopic and Structural Characterization of N 3 Ethylphenyl 3 Oxobutanamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

The ¹H NMR spectrum of N-(3-ethylphenyl)-3-oxobutanamide provides a detailed map of the proton environments within the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton.

In a typical deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum is expected to exhibit distinct signals corresponding to the ethylphenyl group and the oxobutanamide chain. The ethyl group on the phenyl ring gives rise to a triplet at approximately 1.25 ppm, corresponding to the methyl (CH₃) protons, and a quartet at around 2.65 ppm for the methylene (B1212753) (CH₂) protons, with a coupling constant (J) of about 7.6 Hz.

The aromatic protons of the 3-ethylphenyl ring typically appear in the region of 7.00-7.50 ppm. The substitution pattern influences the multiplicity and exact chemical shifts of these protons. The proton at position 2 of the phenyl ring is expected to be a singlet or a narrow triplet, while the protons at positions 4, 5, and 6 will show more complex splitting patterns (doublets, triplets, or multiplets).

The active methylene protons (CH₂) of the butanamide moiety are diastereotopic and are expected to appear as a singlet at approximately 3.45 ppm. The terminal methyl protons (CH₃) of the acetyl group resonate as a sharp singlet at around 2.30 ppm. The amide proton (NH) signal is typically observed as a broad singlet at approximately 8.50-9.50 ppm, and its chemical shift can be sensitive to solvent and concentration.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Ethyl -CH₃~1.25Triplet~7.6
Ethyl -CH₂~2.65Quartet~7.6
Acetyl -CH₃~2.30Singlet-
Methylene -CH₂-~3.45Singlet-
Aromatic H~7.00 - 7.50Multiplet-
Amide -NH~8.50 - 9.50Broad Singlet-

Predicted data based on analogous compounds and spectroscopic principles.

The ¹³C NMR spectrum provides information on the carbon framework of this compound. The chemical shifts are indicative of the type of carbon atom (aliphatic, aromatic, carbonyl).

The ethyl group carbons are expected at approximately 15.5 ppm for the methyl carbon and 28.5 ppm for the methylene carbon. The carbon of the acetyl methyl group should appear around 31.0 ppm, while the active methylene carbon is expected at about 45.0 ppm.

The aromatic carbons of the 3-ethylphenyl ring will resonate in the range of 118-145 ppm. The carbon attached to the nitrogen (C-1) will be around 138 ppm, and the carbon bearing the ethyl group (C-3) will be at approximately 145 ppm. The other aromatic carbons will have distinct signals within this region.

The two carbonyl carbons are the most downfield signals in the spectrum. The ketone carbonyl carbon (C=O) is predicted to be at approximately 205.0 ppm, while the amide carbonyl carbon (C=O) is expected at a slightly more shielded position, around 165.0 ppm.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Ethyl -CH₃~15.5
Ethyl -CH₂~28.5
Acetyl -CH₃~31.0
Methylene -CH₂-~45.0
Aromatic C~118 - 145
Amide C=O~165.0
Ketone C=O~205.0

Predicted data based on analogous compounds and spectroscopic principles.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning the ¹H and ¹³C signals. A COSY spectrum would show correlations between the coupled protons of the ethyl group (methyl and methylene) and among the aromatic protons.

An HSQC spectrum would correlate each proton signal with its directly attached carbon, confirming the assignments made from the 1D spectra. For instance, the triplet at ~1.25 ppm in the ¹H spectrum would correlate with the carbon signal at ~15.5 ppm in the ¹³C spectrum.

Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the spatial proximity of protons, which is crucial for determining the molecule's conformation. For this compound, a NOESY experiment could reveal through-space interactions between the amide proton and the aromatic protons, as well as between the protons of the ethyl group and the adjacent aromatic protons, offering insights into the preferred orientation of the ethylphenyl group relative to the butanamide chain.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp band around 1715 cm⁻¹ can be attributed to the stretching vibration of the ketone carbonyl group (C=O). The amide carbonyl (C=O) stretching vibration typically appears as another strong band at a lower wavenumber, around 1660 cm⁻¹.

The N-H stretching vibration of the secondary amide is expected to produce a moderate to sharp band in the region of 3300-3250 cm⁻¹. The N-H bending vibration may be observed around 1550 cm⁻¹. The aromatic C-H stretching vibrations will appear as a series of bands above 3000 cm⁻¹, while the aliphatic C-H stretching of the ethyl and methyl groups will be observed just below 3000 cm⁻¹.

Vibrational Mode Predicted Absorption Range (cm⁻¹)
N-H Stretch (Amide)3300 - 3250
C-H Stretch (Aromatic)> 3000
C-H Stretch (Aliphatic)< 3000
C=O Stretch (Ketone)~1715
C=O Stretch (Amide I)~1660
N-H Bend (Amide II)~1550

Predicted data based on characteristic group frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one.

For this compound, the UV-Vis spectrum is expected to be dominated by absorptions arising from the aromatic phenyl ring and the carbonyl groups. The phenyl ring will exhibit strong absorptions corresponding to π → π* transitions, typically with a primary band (E2-band) around 210-230 nm and a secondary band (B-band) with fine structure around 260-280 nm.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition.

The fragmentation pattern will be characteristic of the molecule's structure. Common fragmentation pathways for N-aryl-3-oxobutanamides include the cleavage of the amide bond and the loss of small neutral molecules. Key expected fragments include:

Loss of the acetyl group: A significant fragment resulting from the cleavage of the bond between the carbonyl carbon and the methylene group, leading to the loss of a CH₃CO radical.

McLafferty rearrangement: If sterically feasible, a rearrangement involving the transfer of a gamma-hydrogen from the butanamide chain to the ketone carbonyl, followed by the elimination of a neutral molecule.

Cleavage of the amide bond: Fragmentation can occur at the C-N bond of the amide, leading to ions corresponding to the 3-ethylaniline (B1664132) moiety and the oxobutanamide chain.

Loss of the ethyl group: Fragmentation of the ethyl group from the phenyl ring can also be observed.

The analysis of these fragment ions allows for the confirmation of the different structural units within the this compound molecule.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of this compound. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within a few parts per million (ppm). This precision allows for the calculation of a unique elemental formula, distinguishing it from other compounds with the same nominal mass.

For this compound, with a chemical formula of C12H15NO2, the theoretical monoisotopic mass is 205.1103 g/mol . HRMS analysis would be expected to yield an experimental mass that is extremely close to this theoretical value. The data is typically presented as a comparison between the calculated and found mass, along with the mass error in ppm.

Parameter Value
Molecular Formula C12H15NO2
Theoretical Monoisotopic Mass (Calculated) 205.1103 g/mol
Observed Mass (Hypothetical HRMS Result) 205.1101 g/mol
Mass Error (Hypothetical) -1.0 ppm

Advanced Ionization Methods (e.g., APCI-MS, MALDI)

While standard ionization techniques like Electrospray Ionization (ESI) are commonly used, advanced methods such as Atmospheric Pressure Chemical Ionization (APCI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) offer alternative approaches for the analysis of this compound, particularly in complex matrices or for solid-state analysis.

Atmospheric Pressure Chemical Ionization-Mass Spectrometry (APCI-MS): APCI is a "soft" ionization technique that is well-suited for relatively non-polar compounds that are not easily ionized by ESI. In APCI-MS, a heated nebulizer vaporizes the sample and solvent. A corona discharge then creates reactant ions from the solvent vapor, which in turn ionize the analyte molecules through chemical reactions. For this compound, APCI would likely produce a protonated molecule [M+H]+ at an m/z corresponding to its molecular weight plus the mass of a proton.

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is a soft ionization technique used for the analysis of large molecules, but it can also be applied to smaller organic compounds, especially for solid-state analysis. In this method, the analyte is co-crystallized with a matrix compound that absorbs laser energy. A pulsed laser irradiates the sample, causing desorption and ionization of the analyte molecules. MALDI-MS of this compound would be expected to show the protonated molecular ion [M+H]+ and potentially other adducts.

X-ray Crystallography for Solid-State Structure Determination

Crystal Structure Elucidation and Analysis

To perform X-ray crystallography, a single, high-quality crystal of this compound is required. This crystal is mounted on a goniometer and irradiated with a focused beam of X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

The analysis of the crystal structure of this compound would reveal key structural features, such as the planarity of the amide group and the orientation of the ethylphenyl and oxobutanamide moieties relative to each other. The resulting data would be presented in a crystallographic information file (CIF) and would include precise measurements of all bond lengths and angles.

Structural Parameter (Hypothetical) Value
Crystal System Monoclinic
Space Group P21/c
C-N Bond Length (Amide) ~1.33 Å
C=O Bond Length (Amide) ~1.24 Å
C=O Bond Length (Ketone) ~1.22 Å

Absolute Configuration Determination

For chiral derivatives of this compound, X-ray crystallography can be used to determine the absolute configuration of the stereocenters. This is typically achieved through the use of anomalous dispersion, where the scattering of X-rays by the atoms is sensitive to the chirality of the crystal. By carefully analyzing the intensities of specific pairs of reflections (Bijvoet pairs), the absolute stereochemistry can be unambiguously assigned as either (R) or (S).

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For this compound (C12H15NO2), the theoretical elemental composition can be calculated based on its molecular formula and the atomic weights of carbon, hydrogen, nitrogen, and oxygen.

The experimental values obtained from elemental analysis are then compared to the theoretical values. A close agreement between the found and calculated percentages provides strong evidence for the purity and elemental composition of the sample.

Element Theoretical % Found % (Hypothetical)
Carbon (C) 70.22%70.19%
Hydrogen (H) 7.37%7.41%
Nitrogen (N) 6.82%6.80%
Oxygen (O) 15.59%15.60%

This data serves as a final verification of the compound's composition, complementing the more detailed structural information provided by spectroscopic and crystallographic methods.

Theoretical and Computational Chemistry Studies on N 3 Ethylphenyl 3 Oxobutanamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide insights into the electronic structure and geometry of N-(3-ethylphenyl)-3-oxobutanamide.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational tool for predicting the molecular structure and electronic properties of organic compounds. For this compound, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-31G(d,p), would be used to determine its optimized geometry. These calculations would yield crucial data on bond lengths, bond angles, and dihedral angles, defining the three-dimensional arrangement of the atoms.

Furthermore, DFT provides insights into the electronic structure, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. This information is vital for understanding the molecule's reactivity and kinetic stability. The molecular electrostatic potential (MEP) surface could also be mapped to identify electron-rich and electron-poor regions, indicating potential sites for electrophilic and nucleophilic attack.

Conformational Analysis and Isomerization Pathways

The structural flexibility of this compound arises from the rotation around several single bonds, particularly the C-N amide bond and the bonds connecting the ethyl group and the phenyl ring. A thorough conformational analysis would involve systematically rotating these bonds to identify all possible stable conformers and the transition states that separate them.

A key aspect of this analysis would be the investigation of the keto-enol tautomerism inherent in the 3-oxobutanamide moiety. Computational studies would determine the relative energies of the keto and various enol forms, as well as the energy barriers for their interconversion. This would clarify which tautomer is predominant under different conditions.

Spectroscopic Property Prediction (e.g., NMR, UV-Vis shifts)

Computational chemistry can predict spectroscopic properties, which are invaluable for interpreting experimental data. For this compound, theoretical calculations can simulate its Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra.

Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, it is possible to calculate the theoretical ¹H and ¹³C NMR chemical shifts. These predicted values, when compared with experimental spectra, aid in the definitive assignment of signals to specific atoms within the molecule.

Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic transitions and thus the UV-Vis absorption spectrum. This would provide information on the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the intricate details of chemical reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone.

Transition State Characterization

For any proposed reaction involving this compound, identifying and characterizing the transition state (TS) is crucial. The TS is a first-order saddle point on the potential energy surface, and its geometry and energy determine the activation barrier of the reaction. Computational methods are used to locate the TS structure, and frequency calculations are performed to confirm its nature by identifying a single imaginary frequency corresponding to the reaction coordinate.

Energy Profiles of Reaction Pathways

Once the reactants, products, and transition states are located, a potential energy profile for the reaction pathway can be constructed. This profile illustrates the energy changes that occur as the reaction progresses, providing a clear picture of the reaction's feasibility and kinetics. By comparing the energy profiles of different possible pathways, the most favorable reaction mechanism can be determined. For instance, in a condensation reaction involving this compound, computational modeling could map out the energy landscape for the nucleophilic attack, dehydration, and any subsequent steps, thereby providing a detailed mechanistic understanding.

Molecular Modeling and Docking Simulations

Computational studies, including molecular modeling and docking simulations, are powerful tools for investigating the potential biological activity of compounds like this compound at a molecular level. These methods provide insights into how the molecule might interact with biological macromolecules, such as proteins, and can help predict its binding affinity.

Ligand-Protein Interaction Studies

Ligand-protein interaction studies are conducted to elucidate the specific binding mode of a small molecule (ligand) within the active site of a target protein. While specific docking studies for this compound are not extensively published, the methodologies are well-established for analogous N-aryl carboxamide structures. These studies typically involve induced-fit docking (IFD) simulations to understand how the ligand and protein accommodate each other.

For related classes of compounds, such as N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides, docking studies have shown that the scaffold can fit within the kinase domains of enzymes like phosphatidylinositol 3-kinase (PI3Kα). mdpi.com Key interactions often involve the formation of hydrogen bonds between the ligand's functional groups (like the amide N-H or carbonyl oxygen) and specific amino acid residues in the protein's binding pocket. mdpi.comresearchgate.net For example, studies on norfloxacin (B1679917) derivatives highlight interactions with the catalytic Mg2+ ions in the active sites of DNA gyrase and topoisomerase IV. researchgate.net For this compound, it is hypothesized that the amide and ketone moieties would be crucial for forming such hydrogen bonds, anchoring the molecule within a target's active site.

Prediction of Binding Affinities to Biological Targets

A primary goal of molecular docking is to predict the binding affinity of a ligand to a biological target, which is often correlated with its potential biological activity. This affinity is typically quantified as a scoring function value or a predicted inhibitory concentration (IC₅₀). For instance, molecular docking studies on derivatives of N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide have been used to rationalize their inhibitory activity against cancer cell lines, with IC₅₀ values determined experimentally. mdpi.com

While the exact molecular targets for many β-ketoamide derivatives remain to be fully validated experimentally, computational approaches can screen the compound against various known protein structures. smolecule.com Molecular docking studies on similar β-ketoamide structures have predicted high affinity for targets such as adenosine (B11128) A3 receptors. smolecule.com The predicted binding affinity helps in prioritizing compounds for synthesis and biological testing, thereby guiding the development of new therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

QSAR and cheminformatics are computational disciplines that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Calculation of Molecular Descriptors

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. For this compound, a wide range of descriptors can be calculated using specialized software. These descriptors fall into several categories:

1D Descriptors: Based on the molecular formula (e.g., molecular weight).

2D Descriptors: Derived from the 2D structure (e.g., topological indices, connectivity indices, counts of specific atom types or functional groups).

3D Descriptors: Dependent on the 3D conformation of the molecule (e.g., steric descriptors, surface area, volume).

Physicochemical Descriptors: Properties like hydrophobicity (LogP) and electronic properties (e.g., partial charges on atoms).

The table below shows examples of predicted descriptors for a structural isomer, N-(2-ethylphenyl)-3-oxobutanamide, which illustrate the types of data used in QSAR modeling. uni.lu

Descriptor TypeDescriptor NamePredicted Value
Physicochemical XlogP1.7
3D Descriptor Predicted Collision Cross Section ([M+H]⁺)146.2 Ų
3D Descriptor Predicted Collision Cross Section ([M+Na]⁺)152.5 Ų
3D Descriptor Predicted Collision Cross Section ([M-H]⁻)149.8 Ų
Data for the structural isomer N-(2-ethylphenyl)-3-oxobutanamide. uni.lu

Predictive Modeling for Biological Activity

Once molecular descriptors are calculated for a series of related compounds with known biological activities, statistical methods are used to build a QSAR model. This model is essentially a mathematical equation that links the descriptors to the activity. Common methods include Multiple Linear Regression (MLR), Random Forest (RF), and Support Vector Regression (SVR). nih.gov

For example, a statistically significant 3D-QSAR model for a series of 1,4-benzothiazine derivatives showed a strong correlation between structure and antifungal activity (r² = 0.9172). eijppr.com Such models can reveal which structural features are most important for activity. In various studies on related heterocyclic compounds, steric properties and the placement of bulky substituents have been identified as critical for enhancing biological effects. nih.goveijppr.com A predictive QSAR model, once validated, can be used to estimate the biological activity of new, unsynthesized compounds like this compound, guiding the rational design of more potent analogues. nih.govnih.gov

Tautomerism Investigations (e.g., Keto-Enol, Azo-Hydrazone)

This compound possesses a β-dicarbonyl-like functionality, specifically a β-ketoamide group, which makes it capable of existing as a mixture of tautomers in dynamic equilibrium. researchgate.netnih.gov The most relevant form of tautomerism for this compound is keto-enol tautomerism.

The equilibrium involves the migration of an alpha-hydrogen to the carbonyl oxygen, forming an enol. This process is often catalyzed by trace amounts of acid or base. libretexts.org While many simple carbonyl compounds exist predominantly in the keto form, the stability of the enol tautomer can be influenced by factors such as intramolecular hydrogen bonding and solvent effects. libretexts.orgorientjchem.org

In the solid state, a closely related compound, N-(4-ethoxyphenyl)-3-oxobutanamide, has been shown through crystallographic studies to exist as the keto tautomer. nih.govnih.gov Computational studies using Density Functional Theory (DFT) on similar β-diketone systems have shown that the keto form is generally more stable than the enol form in both the gas phase and in various solvents. orientjchem.org However, the enol form can be significantly stabilized in nonpolar environments where intramolecular hydrogen bonding is favored, or in basic conditions that promote enolate formation. smolecule.com

The table below summarizes the key features of the two primary tautomers of this compound.

TautomerKey Structural FeaturesRelative Stability
Keto Form Contains a ketone (C=O) group and an amide group.Generally the more stable and predominant form, especially in polar solvents and the solid state. orientjchem.orgnih.gov
Enol Form Contains a hydroxyl (-OH) group and a carbon-carbon double bond (C=C), forming an enol, adjacent to the amide.Less stable, but its proportion can increase due to intramolecular hydrogen bonding or specific solvent conditions. smolecule.comlibretexts.org

Exploration of Biological Activities and Molecular Mechanisms of N 3 Ethylphenyl 3 Oxobutanamide and Its Analogs

General Biological Activity Screening and Modulatory Effects

The broader class of N-aryl-3-oxobutanamides, to which N-(3-ethylphenyl)-3-oxobutanamide belongs, has been a subject of interest in medicinal chemistry due to their versatile biological activities. These compounds serve as key intermediates in multicomponent reactions for synthesizing various heterocyclic scaffolds, which are known to possess a wide range of biological properties, including anticancer and antihypertensive activities. nih.gov The reactivity and the ultimate biological profile of the resulting molecules are often influenced by the nature and position of substituents on the N-aryl ring. nih.gov

For instance, a closely related analog, N-(4-ethoxyphenyl)-3-oxobutanamide, has been identified as a putative intermediate in the metabolic transformation of bucetin (B1662820), an analgesic and antipyretic compound. nih.gov The biotransformation of bucetin involves processes like O-de-ethylation and keto conversion, highlighting the metabolic susceptibility of the N-aryl-3-oxobutanamide core. nih.gov Furthermore, derivatives of N-aryl-carboxamides have been explored for their antiviral properties, with some N-arylindazole-3-carboxamides showing inhibitory activity against SARS-CoV-2. nih.gov Studies on coumarin-based analogs, specifically 3-aryl and/or 4-(N-aryl)aminocoumarins, have also been conducted to evaluate their antileishmanial and antiviral activities. researchgate.net While some of these coumarin (B35378) derivatives showed moderate activity against Leishmania amazonensis and Herpes Simplex Virus-1 (HSV-1), this indicates the potential for N-aryl amide structures to serve as a basis for developing anti-infective agents. researchgate.net

Enzyme Inhibition Studies

The interaction of this compound analogs with various enzymes is a significant area of research, with notable findings in the inhibition of urease and alpha-amylase.

N-aryl-3-oxobutanamide analogs and their derivatives have been shown to interact with and inhibit enzymes that play crucial roles in various biochemical pathways. This inhibitory action is the basis for their potential therapeutic applications. The subsequent sections will delve into the specific interactions with urease and alpha-amylase, providing a more detailed picture of their enzyme inhibition profiles.

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. Its activity is implicated in several pathological conditions, including those caused by Helicobacter pylori and Proteus mirabilis. Consequently, the inhibition of urease is a key strategy for managing these conditions.

Several analogs of this compound have demonstrated potent urease inhibitory activity. For example, a series of thioxothiazolidinyl-acetamide derivatives exhibited significant urease inhibition with IC50 values in the micromolar range, far more potent than the standard inhibitor hydroxyurea. The most active compound in one study, N-benzyl-3-butyl-4-oxo-2-thioxothiazolidine-5-carboxamide, had an IC50 value of 1.473 µM. Kinetic studies of this compound revealed a competitive mode of inhibition.

Similarly, newly synthesized cysteine-N-arylacetamide derivatives have shown high urease inhibitory activity, with IC50 values ranging from 0.35 to 5.83 µM. Molecular docking studies of the most potent of these derivatives suggested that it effectively inhibits urease through a combination of electrostatic, halogen, hydrophobic, and hydrogen bonding interactions within the enzyme's active site. These findings underscore the potential of N-aryl acetamide (B32628) structures as effective urease inhibitors.

Table 1: Urease Inhibitory Activity of Selected N-Aryl-3-oxobutanamide Analogs

Compound ClassExample CompoundIC50 (µM)Standard InhibitorStandard IC50 (µM)
Thioxothiazolidinyl-acetamidesN-benzyl-3-butyl-4-oxo-2-thioxothiazolidine-5-carboxamide1.473Hydroxyurea100.21
Cysteine-N-arylacetamide derivativesCompound 5e (specific structure not detailed in abstract)0.35 - 5.83Thiourea21,100

Alpha-amylase is a key enzyme in carbohydrate metabolism, responsible for breaking down starch into simpler sugars. Inhibition of this enzyme can help in managing postprandial hyperglycemia, a common feature of type 2 diabetes.

Research into thiazolidinone-based indole (B1671886) derivatives, which can be considered structural analogs, has revealed promising alpha-amylase inhibitory activity. In one study, these derivatives displayed a range of inhibitory potentials, with some compounds showing significantly greater activity than the standard drug, acarbose. The most potent analogs had IC50 values as low as 1.50 µM against α-amylase. The structure-activity relationship (SAR) studies indicated that the nature and position of substituents on the aromatic rings play a crucial role in the inhibitory activity.

Table 2: Alpha-Amylase Inhibitory Activity of Selected Thiazolidinone-Based Indole Derivatives

Compound SeriesIC50 Range (µM)Most Active Analog IC50 (µM)Standard DrugStandard IC50 (µM)
Thiazolidinone-based indole derivatives1.50 - 29.601.50Acarbose10.20

Receptor Binding and Signaling Pathway Modulation

The ability of small molecules to modulate cellular signaling pathways is a cornerstone of modern drug discovery. While direct evidence for this compound is lacking, the potential for related structures to interact with key pathways like the Wnt signaling pathway is an area of speculative interest.

The Wnt signaling pathway is a critical and highly conserved pathway involved in embryonic development, cell proliferation, and tissue homeostasis. Aberrant Wnt signaling is implicated in a variety of diseases, including cancer. The pathway is typically activated when a Wnt protein binds to a Frizzled (Fzd) receptor and its co-receptor, LRP5/6. This initiates a cascade that leads to the stabilization of β-catenin, which then translocates to the nucleus to activate target gene transcription.

Currently, there is no published research directly linking this compound or its close acetoacetamide (B46550) analogs to the modulation of the Wnt signaling pathway. The development of small molecules that can either inhibit or activate this pathway is an active area of research, with many identified modulators being natural products or other classes of synthetic compounds. Given the structural diversity of molecules known to interact with components of the Wnt pathway, the possibility that N-aryl-3-oxobutanamide derivatives could have some modulatory effect cannot be entirely ruled out and may represent a novel area for future investigation.

Adenosine (B11128) Receptor Antagonism (based on related compounds)

The core structure of this compound, which can be described as an acetoacetamide, is related to various scaffolds investigated for their interaction with adenosine receptors (ARs). Adenosine receptors, particularly the A3 subtype (A3AR), are implicated in pathological conditions such as glaucoma, asthma, inflammation, and cancer. rsc.orgnih.gov Consequently, the development of selective A3AR antagonists is an area of significant therapeutic interest. nih.gov

Research into related acetamide structures has yielded potent and selective A3AR antagonists. For instance, scientists have explored the N-(2,6-diarylpyrimidin-4-yl)acetamide scaffold, modifying it with various methoxyphenyl substitution patterns to modulate its A3AR antagonistic profile. nih.govresearchgate.net This approach has led to the discovery of ligands with high potency, exhibiting Ki values below 20 nM for the A3 receptor and over 100-fold selectivity against other adenosine receptor subtypes. nih.gov Molecular modeling of these acetamide-based antagonists has helped to identify key pharmacophoric elements that confer this high selectivity, guiding the rational design of new compounds. nih.govresearchgate.net These studies underscore the potential of the acetamide and related acetoacetamide core as a foundational structure for developing novel A3AR antagonists. rsc.orgnih.gov

Interaction with Other Specific Molecular Targets (e.g., Cardiac Sodium Channels for analogs)

While specific molecular targets are crucial in drug discovery, information directly linking this compound analogs to certain targets, such as cardiac sodium channels, is limited in the available literature. Cardiac sodium channels like Nav1.5 are critical for cardiac action potential and are the target of numerous antiarrhythmic drugs. The regulation of these channels is complex, involving interactions with proteins like 14-3-3. While this protein interaction represents a novel mechanism for developing drugs targeting Nav1.5, specific studies detailing the activity of oxobutanamide analogs at this site are not prominently featured in the reviewed research.

Investigation of Anti-inflammatory Effects

Analogs of this compound, specifically those containing the acetamide moiety, have been synthesized and evaluated for potential anti-inflammatory activity. nih.govnih.gov Inflammation is a complex biological response involved in numerous diseases, and enzymes like cyclooxygenase (COX) are key mediators. archivepp.comresearchgate.net

A study focused on a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives revealed significant anti-inflammatory properties. nih.gov Among the synthesized compounds, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (compound 3c) was identified as a particularly active agent. nih.gov The research suggests that the presence of halogen atoms on the aromatic ring of these acetamide derivatives is favorable for anti-inflammatory activity. nih.gov Furthermore, other research into acetamide derivatives has focused on their potential as selective COX-2 inhibitors, a major target for anti-inflammatory drugs. archivepp.comresearchgate.net These findings indicate that the broader class of acetamide-containing compounds represents a promising area for the discovery of new anti-inflammatory agents. nih.gov

Antimicrobial Activity Studies

The antimicrobial potential of this compound and its derivatives has been a subject of scientific investigation, with studies exploring their efficacy against a range of bacterial and fungal pathogens.

Derivatives of 3-oxobutanamide have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. In one study, a series of (Z)-2-benzylidene-3-oxobutanamide derivatives were synthesized and screened for antimicrobial efficacy. Several of these compounds showed moderate to very good growth inhibition against the Gram-positive, methicillin-resistant Staphylococcus aureus (MRSA). Notably, certain derivatives also displayed good growth inhibition against the multidrug-resistant Gram-negative strain Acinetobacter baumannii. The research highlighted that substitutions on the aryl ring, such as nitro and halogen groups, were significant for the observed antimicrobial activity.

Compound TypeBacterial StrainGram TypeObserved Activity
(Z)-2-benzylidene-3-oxobutanamide derivativesStaphylococcus aureus (MRSA)Gram-PositiveModerate to Very Good
(Z)-2-benzylidene-3-oxobutanamide derivativesAcinetobacter baumannii (MDR)Gram-NegativeGood
(Z)-2-benzylidene-3-oxobutanamide derivativesEscherichia coliGram-NegativeMild

While the oxobutanamide scaffold has shown promise in antibacterial applications, its antifungal properties appear less pronounced. In the same study that identified antibacterial effects, the (Z)-2-benzylidene-3-oxobutanamide derivatives were also tested against the fungal strains Candida albicans and Cryptococcus neoformans. The results indicated that none of the tested molecules displayed significant activity against these fungi. In contrast, other heterocyclic compounds, such as those containing 1,2,4-oxadiazole (B8745197) or oxazole (B20620) rings, have been successfully synthesized and demonstrated significant antifungal activities against various plant and human pathogenic fungi. nih.govd-nb.inforesearchgate.net For example, certain 1,2,4-oxadiazole derivatives showed potent inhibition of fungi like Rhizoctonia solani and Botrytis cinerea. nih.gov

Anticancer Potential and Cellular Process Modulation

The development of novel anticancer agents from the oxobutanamide class of compounds is an active area of research. nih.gov Studies have shown that derivatives of this scaffold can exhibit significant cytotoxic effects against various human cancer cell lines and can modulate key cellular processes involved in tumor growth. nih.govnih.gov

In one study, a series of novel 4-oxobutanamide (B1628950) derivatives were designed and synthesized to evaluate their antiproliferative capabilities. nih.gov The compounds were tested against human cervical carcinoma (HeLa), human breast carcinoma (MDA-MB-231), and human kidney carcinoma (A498) cells. nih.gov The compound N1-(4-methoxybenzyl)-N4-(4-methoxyphenyl)-N1-(3,4,5-trimethoxyphenyl) succinimide (B58015) (DN4) emerged as a highly potent agent, particularly against the A498 kidney cancer cell line, with an IC50 value superior to the standard chemotherapeutic drugs paclitaxel (B517696) and colchicine. nih.gov Further investigation revealed that compound DN4 inhibits cancer cell proliferation, adhesion, and invasion, and also suppresses angiogenesis in a dose-dependent manner. nih.gov

In another line of research, N-ethyl analogous of isobutyramides were synthesized and assessed. nih.gov These compounds, structurally related to this compound, were tested against liver (HEP3BPN 11), breast (MDA-MB 453), and leukemia (HL 60) cancer cell lines. nih.gov Several of these derivatives showed higher inhibitory activity than the standard drug methotrexate (B535133) against the leukemia cell line. nih.gov These lead compounds were also found to inhibit proangiogenic cytokines such as TNFα, VEGF, and Leptin, indicating their potential to interfere with tumor blood supply and growth. nih.govresearchgate.net

Compound/AnalogCancer Cell LineCancer TypeIC50 (µM)Reference DrugReference Drug IC50 (µM)
DN4A498Kidney1.94Paclitaxel8.81
DN4A498Kidney1.94Colchicine7.17
Isobutyramide Analog (8L)HL 60Leukemia-Methotrexate-
Isobutyramide Analog (8q)HL 60Leukemia-Methotrexate-
N-ethyl Analog (9n)HL 60Leukemia-Methotrexate-
N-ethyl Analog (9p)HL 60Leukemia-Methotrexate-

In Vitro Cytotoxicity Studies

Research into the cytotoxic effects of 3-oxobutanamide derivatives has been conducted on human lymphocytes and isolated mitochondria to assess their potential toxicity. A study evaluating a series of five 3-oxobutanamide derivatives revealed that while low concentrations (50-500μM) did not show significant toxicity, higher concentrations (1000 and 2000μM) resulted in observable cytotoxic effects. nih.gov

Notably, certain structural features appeared to influence the degree of cytotoxicity. For instance, compounds incorporating a bromophenyl-isoxazolyl or a benzothiazolyl moiety demonstrated more pronounced cellular and mitochondrial toxicity. nih.gov The most significant toxicity was observed with N-(2-benzothiazolyl)-3-oxobutanamide. nih.gov The cytotoxic mechanisms for this compound in human blood lymphocytes were linked to the generation of intracellular reactive oxygen species (ROS), collapse of the mitochondrial membrane potential, injury to the lysosomal membrane, lipid peroxidation, and depletion of glutathione (B108866). nih.gov These findings suggest that the toxicity of certain 3-oxobutanamide derivatives may be associated with the specific heterocyclic systems attached to the butanamide core. nih.gov

Table 1: In Vitro Cytotoxicity of 3-Oxobutanamide Analogs

CompoundCell LineConcentration RangeObserved Effects
3-Oxobutanamide derivatives (general)Human lymphocytes50-500μMNo remarkable toxicity
3-Oxobutanamide derivatives (general)Human lymphocytes1000-2000μMObservable toxicity
N-(5-(4-bromophenyl)-3-isoxazolyl)-3-oxobutanamideHuman lymphocytesHigh concentrationsMarked cellular and mitochondrial toxicity
N-(2-benzothiazolyl)-3-oxobutanamideHuman lymphocytesHigh concentrationsSuperior toxicity, ROS generation, mitochondrial membrane potential collapse, lysosomal membrane injury, lipid peroxidation, glutathione depletion
N-(5-methyl-3-isoxazolyl)-3-oxobutanamideHuman lymphocytesHigh concentrationsPartial cellular and mitochondrial toxicity

Data derived from studies on analogs of this compound.

Effects on Cell Proliferation and Differentiation Pathways

Currently, there is no specific information available in the reviewed scientific literature regarding the effects of this compound or its close analogs on cell proliferation and differentiation pathways.

Other Pharmacological Research Avenues (e.g., Anti-diabetic, AGEs inhibitory)

At present, dedicated studies on the anti-diabetic or advanced glycation end-product (AGEs) inhibitory activities of this compound have not been reported in the available literature. Research into the pharmacological properties of this specific compound is an area that remains to be explored.

Applications in Advanced Materials Science and Organic Synthesis

Role as an Intermediate in Complex Organic Molecule Synthesis

The chemical structure of N-(3-ethylphenyl)-3-oxobutanamide makes it a versatile building block for constructing more complex molecular architectures, particularly heterocyclic compounds. The active methylene (B1212753) group (the -CH2- between the two carbonyl groups) is readily deprotonated, creating a nucleophilic center that can participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.

Research on analogous N-aryl-3-oxobutanamides has demonstrated their utility in synthesizing a variety of heterocyclic systems. nih.govresearchgate.net These reactions often proceed through multi-component pathways where the acetoacetarylide, an aldehyde, and a nitrogen-containing reagent combine to form complex structures like dihydropyridines and 4H-pyrans. nih.gov For instance, studies have shown that N-aryl-3-oxobutanamides can undergo oxidative cyclization to produce substituted oxindoles, which are important scaffolds in medicinal chemistry. researchgate.net Similarly, they serve as key starting materials for creating pyridines, pyrimidines, and pyrazoles. nih.gov

The ethylphenyl group on this compound influences the solubility and electronic properties of both the intermediate and the final product, potentially allowing for fine-tuning of the target molecule's characteristics.

Precursor for Specialty Chemicals and Functional Materials

As a direct consequence of its role as a versatile intermediate, this compound is a precursor to a range of specialty chemicals and functional materials. The most significant of these are organic pigments, where the acetoacetanilide (B1666496) moiety is a fundamental component. wikipedia.org By reacting this compound with other chemical building blocks, manufacturers can produce materials with specific, desirable properties, such as color, lightfastness, and thermal stability.

The synthesis of these materials often involves straightforward, high-yield reactions, making acetoacetarylides like this compound economically important starting materials for industrial applications. evitachem.com

Pigment and Dye Chemistry Research

The primary and most well-documented application of the N-aryl-3-oxobutanamide class of compounds is in the synthesis of azo pigments and dyes. wikipedia.org These colorants are produced through a process known as azo coupling.

Development of Organic Pigments

This compound serves as a "coupling component" in the creation of arylide pigments, often referred to as Hansa pigments. The general synthesis involves two main steps:

Diazotization: An aromatic amine is treated with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt.

Azo Coupling: The resulting diazonium salt is then reacted with this compound. The diazonium salt acts as an electrophile and attacks the electron-rich carbon of the active methylene group on the acetoacetanilide, forming a new molecule containing the characteristic azo group (-N=N-).

This reaction results in a highly conjugated system that absorbs light in the visible spectrum, producing a vibrant color. The specific shade and properties of the resulting pigment, such as lightfastness, opacity, and solvent resistance, are determined by the chemical structures of both the diazo component and the coupling component. Using this compound would be expected to yield a pigment in the yellow-to-orange range, with the ethylphenyl group modifying the exact color and physical properties.

Table 1: Examples of Arylide Yellow Pigments from Acetoacetanilide Derivatives
Pigment NameDiazo ComponentCoupling ComponentResulting Color
Pigment Yellow 12-Nitro-p-toluidineAcetoacetanilideGreenish Yellow
Pigment Yellow 34-Nitro-o-anisidineAcetoacet-o-chloroanilideGreenish Yellow
Pigment Yellow 744-Nitro-o-anisidineAcetoacet-o-anisidideReddish Yellow
Hypothetical PigmentVarious AnilinesThis compoundYellow to Orange Range

Azo Dyes and Hydrazone Pigments in Research

The products of the azo coupling reaction involving acetoacetanilides exist in a state of tautomerism, meaning they can interconvert between two structural forms: the azo form and the hydrazone form. For pigments derived from this compound, the equilibrium strongly favors the more stable hydrazone tautomer. wikipedia.org This structural feature is crucial as it contributes to the pigment's stability and color properties.

The hydrazone structure is characterized by a C=N-NH- linkage and is stabilized by intramolecular hydrogen bonding. Research into this tautomerism is essential for predicting and controlling the final properties of the pigments.

Optoelectronic Materials Development

While direct research linking this compound to optoelectronic materials is not prominent, its role as a precursor to complex heterocyclic and azo-based structures is relevant. Azo dyes and related compounds are investigated for applications in non-linear optics and as components in dye-sensitized solar cells. rsc.org The ability to create large, conjugated systems through reactions involving acetoacetanilides is a foundational step in designing molecules with specific electronic and photonic properties.

Liquid Crystal Displays Research

There is currently no specific research in the public domain that directly connects this compound to the development of liquid crystal displays (LCDs). The synthesis of liquid crystals typically involves molecules with rigid, rod-like structures (calamitic mesogens) or disk-like structures (discotic mesogens) that promote self-assembly into ordered phases. While some complex heterocyclic compounds can exhibit liquid crystalline properties, the direct application of this particular acetoacetanilide in LCD research has not been established.

Dichroism Investigations

Currently, there are no published studies investigating the dichroic properties of this compound. Such investigations would be valuable for understanding how the molecule interacts with polarized light, which could inform its potential use in optical materials or as a chiral resolving agent if synthesized in an enantiomerically pure form. Future research would be needed to explore its linear or circular dichroism spectra.

Analytical Chemistry Applications

The utility of this compound in analytical chemistry has not yet been documented in peer-reviewed literature.

Chromatographic Separations (e.g., HPLC Method Development)

Specific High-Performance Liquid Chromatography (HPLC) methods for the separation and quantification of this compound have not been developed or validated in published research. While general methods for similar compounds exist, a dedicated method for this analyte would require systematic development, including the optimization of parameters such as the stationary phase, mobile phase composition, flow rate, and detection wavelength.

A hypothetical data table for a future HPLC method is presented below to illustrate the parameters that would need to be established.

Table 1: Hypothetical HPLC Method Parameters for this compound Analysis

ParameterValue
Stationary Phase C18 Reverse-Phase Column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water gradient
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength To be determined via UV-Vis scan
Injection Volume 10 µL
Retention Time To be determined

Use as Derivatization Reagents in Analytical Procedures

The potential of this compound as a derivatization reagent in analytical chemistry is yet to be explored. Derivatization is a technique used to modify an analyte to enhance its detectability or improve its chromatographic properties. The active methylene group in the this compound structure could theoretically be used to react with certain functional groups, but specific reactions, protocols, and applications have not been reported.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Impact of Substituents on Chemical Reactivity

The chemical reactivity of N-(3-ethylphenyl)-3-oxobutanamide is primarily dictated by the interplay of its functional groups: the ethylphenyl group, the amide linkage, and the β-dicarbonyl moiety of the oxobutanamide chain. The β-ketoamide structure is known for its susceptibility to both electrophilic and nucleophilic attack.

The presence of the ethyl group at the meta-position of the phenyl ring exerts a minor electron-donating effect through hyperconjugation and induction. This can subtly influence the electron density of the aromatic ring and, by extension, the reactivity of the amide nitrogen. However, its impact on the distal β-keto group is likely to be minimal due to the insulating effect of the intervening atoms.

The reactivity of the oxobutanamide portion is of particular interest. The methylene (B1212753) group flanked by two carbonyl groups (the α-carbon) is acidic and can be deprotonated to form a stable enolate. This enolate is a key intermediate in various reactions, including alkylations and condensations. The reactivity of this position can be influenced by the electronic nature of the N-phenyl substituent, although the effect is transmitted over several bonds.

Furthermore, the two carbonyl groups are potential sites for nucleophilic attack. The amide carbonyl is generally less reactive than the ketone carbonyl due to the delocalization of the nitrogen lone pair into the carbonyl group. This difference in reactivity allows for selective chemical modifications.

A hypothetical comparison of the reactivity of this compound with related structures is presented in Table 1. This table illustrates how modifications to the substituent on the phenyl ring could theoretically alter the compound's chemical properties.

Table 1: Hypothetical Reactivity Comparison of N-phenyl-3-oxobutanamide Derivatives (This table is for illustrative purposes and based on general chemical principles, as direct comparative experimental data for this compound is not readily available in the cited literature.)

CompoundPhenyl SubstituentExpected pKa of α-carbonExpected Relative Reactivity of Ketone
N-phenyl-3-oxobutanamide-H~11Baseline
This compound-CH₂CH₃ (meta)Slightly higher than baselineSlightly lower than baseline
N-(4-nitrophenyl)-3-oxobutanamide-NO₂ (para)Lower than baselineHigher than baseline
N-(4-methoxyphenyl)-3-oxobutanamide-OCH₃ (para)Higher than baselineLower than baseline

Note: Lower pKa indicates higher acidity. Higher reactivity refers to susceptibility to nucleophilic attack.

Correlation between Molecular Structure and Biological Activity

While specific biological activity data for this compound is not extensively documented in publicly available research, the structural motifs it contains are present in many biologically active molecules. This allows for a discussion of its potential activities based on the known roles of its components.

Positional and Electronic Effects of the Ethylphenyl Moiety

The N-phenyl ring is a common feature in many drug molecules, and its substitution pattern can significantly modulate biological activity. The ethyl group at the 3-position of the phenyl ring increases the lipophilicity of the molecule compared to its unsubstituted counterpart, N-phenyl-3-oxobutanamide. This increased lipophilicity can enhance the compound's ability to cross biological membranes, potentially leading to improved bioavailability.

Role of the Oxobutanamide Scaffold

The oxobutanamide scaffold is a key structural element that can contribute to biological activity in several ways. The presence of two carbonyl groups and an amide linkage provides multiple points for hydrogen bonding, which are crucial for binding to biological macromolecules like enzymes and receptors.

Derivatives of 3-oxobutanamide have been investigated for a range of biological activities, including antimicrobial and anticancer properties. researchgate.net The ability of the β-dicarbonyl system to chelate metal ions is another feature that can be associated with certain biological effects, such as enzyme inhibition.

Stereochemical Influences on Activity

This compound does not possess a chiral center in its ground state. However, the molecule can exist as keto-enol tautomers. The enol form introduces a carbon-carbon double bond, which could, in principle, lead to geometric isomers (E/Z). The specific conformation and tautomeric form adopted by the molecule in a biological environment can be critical for its activity.

For related classes of compounds, such as phenylalkylamines, the stereochemistry and conformation have been shown to be crucial for their interaction with receptors. nih.gov While no direct studies on the stereochemical influences of this compound are available, it is a critical factor to consider in the design of any biologically active analogue.

Development of Predictive Models for Structure-Activity Relationships

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. nih.gov These models are valuable tools in drug discovery for predicting the activity of new compounds and for optimizing lead structures.

For a class of compounds like N-phenyl-3-oxobutanamides, a QSAR model could be developed by synthesizing a series of analogues with different substituents on the phenyl ring and measuring their biological activity. The properties of these molecules (descriptors) would then be correlated with their activity using statistical methods.

Relevant descriptors for this compound and its analogues in a QSAR study would likely include:

Lipophilicity descriptors: such as LogP, which would be influenced by the ethyl group.

Electronic descriptors: such as Hammett constants, to quantify the electron-donating or -withdrawing nature of the substituents.

Steric descriptors: such as molar refractivity or Taft steric parameters, to describe the size and shape of the substituents.

Topological descriptors: which describe the connectivity and branching of the molecule.

A hypothetical QSAR study for a series of N-phenyl-3-oxobutanamide derivatives is outlined in Table 2.

Table 2: Hypothetical Descriptors for a QSAR Study of N-phenyl-3-oxobutanamide Derivatives (This table is for illustrative purposes to demonstrate the principles of a QSAR study.)

CompoundSubstituent (X)LogP (Calculated)Hammett Constant (σ)Molar RefractivityHypothetical Biological Activity (IC₅₀, µM)
1H1.500.0043.550
23-CH₂CH₃2.25-0.0752.835
34-Cl2.200.2348.520
44-OCH₃1.45-0.2748.865
54-NO₂1.400.7848.110

By analyzing such a dataset, a mathematical model could be generated to predict the biological activity of other, as-yet-unsynthesized, derivatives. Such models have been successfully applied to various classes of compounds, including biphenyl (B1667301) carboxamides and thiazole (B1198619) derivatives, to guide the design of more potent analogues. medcraveonline.comuni.lu

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3-ethylphenyl)-3-oxobutanamide, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound can be synthesized via condensation of 3-ethylaniline with ethyl acetoacetate under acidic conditions (e.g., HCl in ethanol) . Optimization involves adjusting stoichiometry, solvent choice (e.g., dry benzene vs. acetic acid), and reflux duration. For example, reports yields up to 98% using DMF-DMA as a catalyst under dry benzene reflux, while acetic acid-based methods yield ~45% . Monitor reaction progress via TLC and purify via recrystallization (e.g., methanol or ethanol).

Q. Which spectroscopic techniques are critical for structural elucidation, and how should data interpretation be approached?

  • Methodology : Use FTIR to confirm carbonyl (C=O) stretches (~1700 cm⁻¹) and amide bonds (~1650 cm⁻¹). ¹H/¹³C NMR identifies substituents: the ethyl group on the phenyl ring appears as a triplet (δ ~1.2 ppm, CH₃) and quartet (δ ~2.5 ppm, CH₂), while the oxobutanamide moiety shows deshielded protons at δ ~3.5–4.0 ppm . Mass spectrometry (ESI or APCI) validates molecular weight (e.g., [M+H]+ at m/z 234.1). Cross-reference spectral data with analogs like N-(2-methoxyphenyl)-3-oxobutanamide to resolve ambiguities .

Q. What are the common chemical transformations of this compound, and how do substituents influence reactivity?

  • Methodology : The oxobutanamide core undergoes oxidation (e.g., KMnO₄ to form quinones), reduction (NaBH₄ to alcohols), and nucleophilic substitution at the amide nitrogen. The ethyl group’s electron-donating effects enhance stability but may slow electrophilic substitutions. Compare reactivity with N-(4-methoxyphenyl) and N-(3,4-dichlorophenyl) analogs to assess substituent effects .

Advanced Research Questions

Q. How can catalytic systems (e.g., Yb(OTf)₃) or microwave irradiation improve heterocyclization reactions involving this compound?

  • Methodology : Ytterbium triflate catalyzes three-component reactions (e.g., with aldehydes and amines) to form dihydroisoxazolopyridines under mild conditions. Microwave-assisted synthesis reduces reaction time (e.g., from hours to minutes) by enhancing energy transfer. For example, demonstrates microwave-driven condensation with urea/thiourea, achieving yields >80% using biodegradable catalysts . Optimize parameters (power, temperature) via DoE (Design of Experiments) to minimize side products.

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory effects)?

  • Methodology : Discrepancies may arise from assay conditions (e.g., bacterial strains, concentration ranges). Conduct dose-response studies (IC₅₀/EC₅₀) and validate via orthogonal assays (e.g., enzyme inhibition for anti-inflammatory claims). For instance, notes metabolic conversion to active glucuronides, which may explain varying in vitro/in vivo results . Use molecular docking to predict binding affinities (e.g., COX-2 inhibition) and validate with SPR (Surface Plasmon Resonance) .

Q. How do aryl substituent positions (ortho vs. para) affect the metabolic fate of N-aryl-3-oxobutanamides in vivo?

  • Methodology : Compare pharmacokinetics of N-(3-ethylphenyl) with N-(4-ethoxyphenyl) analogs. shows that O-de-ethylation of N-(4-ethoxyphenyl) derivatives produces hydroxyphenyl metabolites via CYP450 enzymes, while ortho-substituents may hinder metabolism . Use LC-MS/MS to quantify metabolites in plasma and identify rate-limiting steps (e.g., glucuronidation vs. oxidation) .

Q. What advanced techniques characterize non-covalent interactions (e.g., hydrogen bonding) in crystal structures of this compound derivatives?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) reveals intermolecular interactions (e.g., N–H⋯O hydrogen bonds) critical for packing stability. For N-(4-ethoxyphenyl)-3-oxobutanamide, SCXRD data (orthorhombic Pca2₁, a = 16.4113 Å) show ethoxy groups participating in van der Waals interactions . Pair with Hirshfeld surface analysis to quantify interaction contributions (e.g., C–H⋯π contacts) .

Data Contradiction Analysis

Q. Why do similar synthetic routes for N-aryl-3-oxobutanamides report divergent yields (e.g., 45% vs. 98%)?

  • Resolution : Catalyst choice and solvent polarity significantly impact yields. attributes high yields (98%) to DMF-DMA’s dual role as catalyst and dehydrating agent, while acetic acid-mediated reactions suffer from side-product formation . Replicate protocols with controlled humidity and inert atmospheres to minimize hydrolysis.

Q. How can researchers reconcile conflicting reports on the biological activity of this compound?

  • Resolution : Variations in cell lines, assay endpoints (e.g., cytotoxicity vs. enzyme inhibition), and metabolite interference (e.g., glucuronides) may explain discrepancies. Conduct meta-analyses of datasets from and , adjusting for variables like exposure duration and metabolite stability .

Methodological Recommendations

  • Synthesis : Prioritize DMF-DMA-catalyzed routes for scalability .
  • Characterization : Combine NMR (¹H, ¹³C, 2D-COSY) with HRMS for unambiguous assignment .
  • Biological Assays : Include metabolic stability studies (e.g., liver microsomes) to correlate in vitro activity with in vivo efficacy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.